3-Amino-4-chloro-2-fluoro-benzamide
Description
3-Amino-4-chloro-2-fluoro-benzamide is a substituted benzamide derivative featuring an amino group (-NH₂) at position 3, a chlorine atom (-Cl) at position 4, and a fluorine atom (-F) at position 2 on the benzene ring (Figure 1).
Properties
Molecular Formula |
C7H6ClFN2O |
|---|---|
Molecular Weight |
188.59 g/mol |
IUPAC Name |
3-amino-4-chloro-2-fluorobenzamide |
InChI |
InChI=1S/C7H6ClFN2O/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2H,10H2,(H2,11,12) |
InChI Key |
PMMPBWBZKISTRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)N)F)N)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
2-Amino-5-chlorobenzamide (CAS: 5202-85-7)
- Substituents: Amino (position 2), chlorine (position 5).
- Comparison: The shift of the amino group from position 3 to 2 and chlorine from 4 to 5 alters electronic effects.
3-Amino-4-fluorobenzoic Acid (CAS: Not provided)
- Substituents: Amino (position 3), fluorine (position 4), carboxylic acid (-COOH).
- Comparison : Replacing the amide group with a carboxylic acid increases polarity and solubility in aqueous media. The fluorine at position 4 (vs. 2 in the target compound) may result in different electronic effects on the aromatic ring .
3-Amino-4-chloro-N-(4-fluorophenyl)benzamide (CAS: 953895-56-2)
- Substituents: Amino (position 3), chlorine (position 4), fluorophenyl group on the amide nitrogen.
- Comparison : The fluorine is located on the N-aryl group instead of the benzamide ring. This structural difference may enhance metabolic stability due to reduced ring halogenation, as seen in drug design strategies .
Electronic and Physicochemical Properties
Halogen substituents (Cl, F) are electron-withdrawing, deactivating the benzene ring and directing electrophilic substitution. Fluorine’s smaller atomic radius compared to chlorine minimizes steric effects while enhancing lipophilicity and membrane permeability. The amide group’s hydrogen-bonding capability distinguishes benzamides from benzoic acids or nitriles, which may lack similar target affinity .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Substituent Effects : Fluorine at position 2 (meta to the amide group) may enhance metabolic stability compared to para-substituted analogs, as seen in fluorinated pharmaceuticals .
- Amide vs. Carboxylic Acid : Benzamides generally exhibit better blood-brain barrier penetration than benzoic acids due to reduced ionization at physiological pH .
- Halogen Synergy : The combination of chlorine and fluorine in the target compound could synergistically improve binding affinity to hydrophobic enzyme pockets, as observed in kinase inhibitors .
Notes and Limitations
- Direct data on this compound is scarce; comparisons are inferred from structurally related compounds.
- Experimental validation is required to confirm solubility, stability, and biological activity.
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